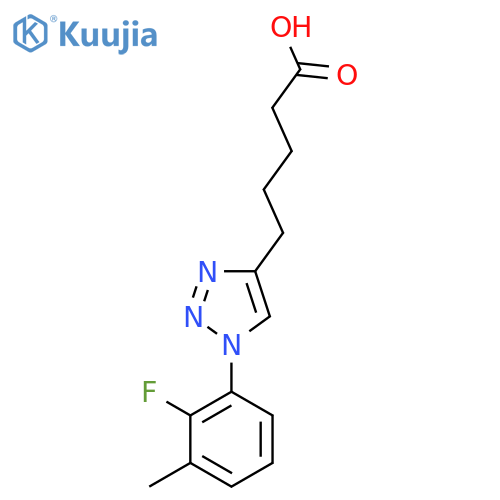Cas no 2138143-91-4 (5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid)

2138143-91-4 structure
商品名:5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid
5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-840159
- 2138143-91-4
- 5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid
- 5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid
-
- インチ: 1S/C14H16FN3O2/c1-10-5-4-7-12(14(10)15)18-9-11(16-17-18)6-2-3-8-13(19)20/h4-5,7,9H,2-3,6,8H2,1H3,(H,19,20)
- InChIKey: MXZGTCREKPZJEC-UHFFFAOYSA-N
- ほほえんだ: FC1C(C)=CC=CC=1N1C=C(CCCCC(=O)O)N=N1
計算された属性
- せいみつぶんしりょう: 277.12265492g/mol
- どういたいしつりょう: 277.12265492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 68Ų
5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-840159-0.5g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 0.5g |
$946.0 | 2025-02-21 | |
| Enamine | EN300-840159-0.05g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 0.05g |
$827.0 | 2025-02-21 | |
| Enamine | EN300-840159-5g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 5g |
$2858.0 | 2023-09-02 | ||
| Enamine | EN300-840159-0.1g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 0.1g |
$867.0 | 2025-02-21 | |
| Enamine | EN300-840159-10.0g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 10.0g |
$4236.0 | 2025-02-21 | |
| Enamine | EN300-840159-2.5g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 2.5g |
$1931.0 | 2025-02-21 | |
| Enamine | EN300-840159-1g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 1g |
$986.0 | 2023-09-02 | ||
| Enamine | EN300-840159-0.25g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 0.25g |
$906.0 | 2025-02-21 | |
| Enamine | EN300-840159-1.0g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 1.0g |
$986.0 | 2025-02-21 | |
| Enamine | EN300-840159-5.0g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 5.0g |
$2858.0 | 2025-02-21 |
5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
2138143-91-4 (5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid) 関連製品
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
